molecular formula C17H17N5O4 B2536077 N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 900011-51-0

N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2536077
CAS No.: 900011-51-0
M. Wt: 355.354
InChI Key: PSBRHFUVOUKSJK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core This structure is often associated with various biological activities, making it a potential candidate for pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide likely involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. Typical synthetic routes may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the acetylphenyl and hydroxyethyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions such as Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar core structures but different functional groups.

    Acetylphenyl derivatives: Compounds with the acetylphenyl group but different core structures.

Uniqueness

N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is unique due to its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-11(24)12-2-4-13(5-3-12)20-15(25)9-21-10-18-16-14(17(21)26)8-19-22(16)6-7-23/h2-5,8,10,23H,6-7,9H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBRHFUVOUKSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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